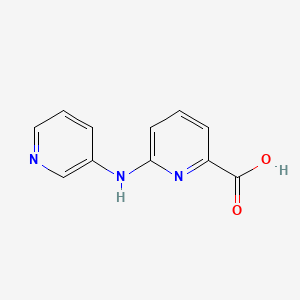

6-(Pyridin-3-ylamino)picolinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(Pyridin-3-ylamino)picolinic acid” is a compound that has been detected in a variety of biological mediums . It is an endogenous metabolite of L-tryptophan (TRP) and is synthesized via a side branch of the kynurenine pathway (KP) . The compound has a molecular formula of C11H9N3O2 .

Synthesis Analysis

The synthesis of “6-(Pyridin-3-ylamino)picolinic acid” involves coupling picolinic acid (pyridine-2-carboxylic acid) and pyridine-2,6-dicarboxylic acid with N-alkylanilines . This affords a range of mono- and bis-amides in good to moderate yields .Molecular Structure Analysis

The molecular structure of “6-(Pyridin-3-ylamino)picolinic acid” reveals a general preference for cis amide geometry in which the aromatic groups (N-phenyl and pyridyl) are cis to each other and the pyridine nitrogen anti to the carbonyl oxygen .Chemical Reactions Analysis

The reaction of picolinic acid with thionyl chloride to generate the acid chloride in situ leads not only to the N-alkyl-N-phenylpicolinamides as expected but also the corresponding 4-chloro-N-alkyl-N-phenylpicolinamides in one pot . Chlorinated products are not observed from the corresponding reactions of pyridine-2,6-dicarboxylic acid .Aplicaciones Científicas De Investigación

Pharmaceuticals and Nutritional Supplements Production

- 6-(Pyridin-3-ylamino)picolinic acid, a derivative of picolinic acid, is utilized as an intermediate in producing pharmaceuticals and nutritional supplements. Its synthesis involves enzymatic oxidation, with reactive extraction techniques playing a key role in recovering the acid from dilute aqueous solutions like fermentation broth. This process emphasizes the need for non-toxic extractant-diluent systems to minimize environmental impact and toxicity (Datta & Kumar, 2014).

Antimicrobial Activities and DNA Interactions

- Research has demonstrated that derivatives of picolinic acid exhibit significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. These compounds, including 6-(Pyridin-3-ylamino)picolinic acid, have also been studied for their interactions with DNA, indicating potential applications in the development of new antimicrobial agents (Tamer et al., 2018).

Chelating Agent in Metal Complexes

- This compound acts as a chelating agent, forming complexes with various metals such as chromium, manganese, iron, copper, zinc, and molybdenum. Its ability to bind with metals can be leveraged in various applications, including environmental remediation, catalysis, and coordination chemistry (Tuyun & Uslu, 2011).

Coordination Chemistry and Molecular Devices

- The synthesis of amides from picolinic acid, including 6-(Pyridin-3-ylamino)picolinic acid, has been explored for potential applications in catalysis, coordination chemistry, and molecular devices. These compounds demonstrate unique structural properties that can be beneficial in these fields (Devi et al., 2015).

Biodegradation and Environmental Remediation

- Studies have shown that certain bacterial strains, such as Rhodococcus sp. PA18, can utilize picolinic acid derivatives as a source of carbon and energy. This capability highlights the potential of using these bacteria for the bioremediation of environments contaminated with picolinic acid and its derivatives (Zhang et al., 2019).

Spectroscopic and Theoretical Characterization

- The compound and its derivatives have been characterized using spectroscopic techniques (FT-IR, UV-Vis) and Density Functional Theory (DFT) calculations. These characterizations provide insights into their molecular structures, electronic properties, and potential applications in materials science (Coe et al., 1997).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of the compound 6-(Pyridin-3-ylamino)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .

Mode of Action

6-(Pyridin-3-ylamino)picolinic acid works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function .

Result of Action

6-(Pyridin-3-ylamino)picolinic acid has been shown to be an anti-viral in vitro and in vivo . It acts primarily by inhibiting membrane fusion events during viral entry . It exhibits promising antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models .

Propiedades

IUPAC Name |

6-(pyridin-3-ylamino)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-11(16)9-4-1-5-10(14-9)13-8-3-2-6-12-7-8/h1-7H,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWXXIFSMOLXPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)NC2=CN=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B2563539.png)

![N-(4-methoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2563541.png)

![7-[3-(4-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2563544.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2563546.png)

![diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2563552.png)